molecular formula C16H14N4O3S B5558590 N-[4-(2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)phenyl]acetamide

N-[4-(2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)phenyl]acetamide

Cat. No. B5558590
M. Wt: 342.4 g/mol
InChI Key: HGBHGSFZKHEACC-UHFFFAOYSA-N
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Description

N-[4-(2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)phenyl]acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.

Scientific Research Applications

Structural Characteristics and Synthesis

The structural analysis of compounds related to N-[4-(2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)phenyl]acetamide has been detailed in studies focusing on the synthesis and crystalline structure. For example, Zareef et al. (2008) investigated a compound where the phenyl ring is inclined with respect to the planar furyl–triazolsulfanyl–acetamide unit, forming dimers via intermolecular hydrogen bonds in the crystal structure. This study highlights the importance of structural configuration for the compound's interactions and potential biological activities (Zareef, Iqbal, Arfan, & Parvez, 2008).

Biological Activities

The research on related compounds has shown a wide range of biological activities, including anticancer, antimicrobial, and antifungal properties. For instance, Evren et al. (2019) synthesized and evaluated the anticancer activity of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, demonstrating selectivity against human lung adenocarcinoma cells with promising IC50 values. This indicates potential therapeutic applications for cancer treatment (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Additionally, Baviskar, Khadabadi, and Deore (2013) synthesized derivatives with antimicrobial activity, suggesting their utility in combating bacterial and fungal infections. The study provided insights into the structure–activity relationships that could guide the development of new antimicrobial agents (Baviskar, Khadabadi, & Deore, 2013).

Potential Therapeutic Applications

Research on this compound and analogs has extended to exploring their potential therapeutic applications beyond antimicrobial and anticancer activities. This includes studies on their use as enzyme inhibitors, which could be relevant for treating neurodegenerative diseases or as safeners in agricultural chemicals to reduce the toxic impact of herbicides on crops.

For instance, Riaz et al. (2020) conducted cholinesterase inhibition studies on N-aryl derivatives of related compounds, which could have implications for the treatment of Alzheimer's disease by preventing the breakdown of acetylcholine, a neurotransmitter important for memory and learning (Riaz, Iftikhar, Saleem, Aziz‐ur‐Rehman, Hussain, Rehmat, Afzal, Khawar, Ashraf, & al-Rashida, 2020).

properties

IUPAC Name

N-[4-[2-[[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S/c1-10(21)17-12-6-4-11(5-7-12)13(22)9-24-16-18-15(19-20-16)14-3-2-8-23-14/h2-8H,9H2,1H3,(H,17,21)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGBHGSFZKHEACC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)CSC2=NNC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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